molecular formula C15H18N4OS B13375108 3-Butyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375108
M. Wt: 302.4 g/mol
InChI Key: CAGHODJXRPVSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether typically involves the cyclization of appropriate precursors under controlled conditions. The process may include the following steps:

    Formation of the Triazole Ring: This step involves the reaction of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Cyclization: The triazole-3-thione undergoes cyclization with alkyl halides to form the triazolothiadiazole core.

    Etherification: The final step involves the reaction of the triazolothiadiazole with 2-methylphenol in the presence of a base to form the desired ether compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar triazolothiadiazole cores but different substituents.

    Phenyl Ethers: Compounds with similar ether linkages but different aromatic groups.

Uniqueness

(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether stands out due to its unique combination of the triazolothiadiazole core and the 2-methylphenyl ether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-butyl-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-3-4-9-13-16-17-15-19(13)18-14(21-15)10-20-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

CAGHODJXRPVSOG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.